molecular formula C25H18ClNO4S2 B4617897 2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate

2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate

Cat. No. B4617897
M. Wt: 496.0 g/mol
InChI Key: ANNDUWOJKHULKN-JCMHNJIXSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives involves strategic organic synthesis techniques. For example, derivatives like 2-thioxo -3N-(2-ethoxyphenyl -5[4′-methyl -3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one have been synthesized and characterized by spectroscopic methods, including FT-IR, UV-Vis, and NMR, alongside quantum chemical calculations to understand their structural and electronic properties (Khelloul et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is typically confirmed through X-ray diffraction alongside spectroscopic techniques. This analysis reveals details about the compound's geometry, electronic structure, and potential for charge transfer within the molecule, critical for understanding its reactivity and properties (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, attributing to their versatile chemical properties. Their reactivity can be explored through different functional group transformations, intermolecular interactions, and potential as NLO (Non-Linear Optical) materials, as evidenced by their dipole moment, polarizability, and hyperpolarizability analyses (Khelloul et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental methods such as X-ray crystallography and spectroscopic analyses (Khelloul et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental to the compound's applications. Thiazolidinone derivatives exhibit a range of chemical behaviors that can be modulated through structural modifications for desired outcomes (Zidar et al., 2009).

Scientific Research Applications

Synthesis and Derivative Development

This compound is instrumental in synthesizing a range of thiazoles and thiazolidinones, which are pivotal in medicinal chemistry for their diverse biological activities. For instance, the synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities, highlighting the compound's utility as a precursor for creating biologically active molecules with potential applications in combating various bacterial and fungal infections (Wardkhan et al., 2008). Furthermore, studies have shown its role in developing new series of pyrazolines based thiazolidin-4-one derivatives, emphasizing its versatility in drug design and synthesis (Patel et al., 2013).

Antimicrobial Activities

Significant research has been directed towards evaluating the antimicrobial efficacy of derivatives synthesized from this compound. It has been found to be a precursor in creating molecules with notable antibacterial and antifungal properties, underscoring its importance in developing new antimicrobial agents (Nasser et al., 2010). This aligns with the broader quest for novel antimicrobials in the face of rising antibiotic resistance.

properties

IUPAC Name

[2-ethoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4S2/c1-2-30-21-14-16(12-13-20(21)31-24(29)18-10-6-7-11-19(18)26)15-22-23(28)27(25(32)33-22)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNDUWOJKHULKN-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate

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